3,4-Dimethoxypyrrolidine
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Overview
Description
3,4-Dimethoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of two methoxy groups attached to the third and fourth carbon atoms of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybutanal with ammonia or primary amines under acidic conditions to form the pyrrolidine ring. Another approach involves the use of 3,4-dimethoxy-1,5-diaminopentane, which undergoes cyclization in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the reaction of 3,4-dimethoxybutanal with ammonia in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to optimize the yield.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace methoxy groups with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxypyrrolidine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxypyrrolidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxy groups play a crucial role in enhancing the binding affinity of the compound to its target proteins.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without methoxy groups.
3,4-Dimethoxypyridine: A structurally similar compound with a pyridine ring instead of a pyrrolidine ring.
3,4-Dimethoxyphenethylamine: A compound with a similar substitution pattern but with an ethylamine backbone.
Uniqueness: 3,4-Dimethoxypyrrolidine is unique due to the presence of methoxy groups on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. The methoxy groups enhance the compound’s solubility and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3,4-dimethoxypyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROOPTGQTSCWCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563983 |
Source
|
Record name | 3,4-Dimethoxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55619-48-2 |
Source
|
Record name | 3,4-Dimethoxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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